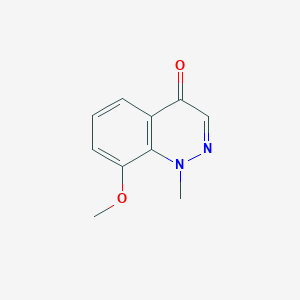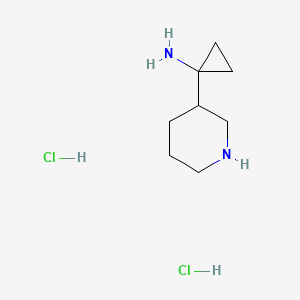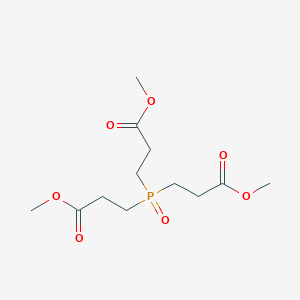![molecular formula C36H22N2S B13034266 9-(Dibenzo[b,d]thiophen-4-yl)-9H-3,9'-bicarbazole](/img/structure/B13034266.png)
9-(Dibenzo[b,d]thiophen-4-yl)-9H-3,9'-bicarbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(Dibenzo[b,d]thiophen-4-yl)-9H-3,9’-bicarbazole is a compound that has garnered significant interest in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). This compound is known for its unique structural properties, which include a combination of carbazole and dibenzothiophene units. These structural features contribute to its excellent thermal stability, high triplet energy levels, and efficient charge transport properties, making it a promising candidate for various optoelectronic applications .
Méthodes De Préparation
The synthesis of 9-(Dibenzo[b,d]thiophen-4-yl)-9H-3,9’-bicarbazole typically involves the coupling of carbazole and dibenzothiophene derivatives. One common synthetic route includes the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, to form the desired product. The reaction conditions often involve the use of a palladium catalyst, a base, and an appropriate solvent under an inert atmosphere .
For industrial production, the synthesis may be scaled up by optimizing reaction conditions to improve yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .
Analyse Des Réactions Chimiques
9-(Dibenzo[b,d]thiophen-4-yl)-9H-3,9’-bicarbazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where substituents like halogens or nitro groups can be introduced using appropriate reagents and conditions
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydro derivatives .
Applications De Recherche Scientifique
9-(Dibenzo[b,d]thiophen-4-yl)-9H-3,9’-bicarbazole has a wide range of scientific research applications, including:
Organic Electronics: It is extensively used as a host material in OLEDs due to its high thermal stability and efficient charge transport properties. .
Biological Research: Its unique structural features and electronic properties have also led to its exploration in biological research, particularly in the development of fluorescent probes and sensors.
Mécanisme D'action
The mechanism by which 9-(Dibenzo[b,d]thiophen-4-yl)-9H-3,9’-bicarbazole exerts its effects is primarily related to its electronic properties. The compound’s high triplet energy levels and efficient charge transport capabilities enable it to facilitate exciton recombination in OLEDs, leading to enhanced electroluminescence. The molecular targets and pathways involved include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which play crucial roles in charge injection and transport .
Comparaison Avec Des Composés Similaires
When compared to similar compounds, such as 3-(dibenzo[b,d]furan-4-yl)-9-(4,6-diphenyl-1,3,5-triazin-2-yl)-9H-carbazole and 9-(dibenzo[b,d]thiophen-2-yl)-3’,6,6’-triphenyl-9H-3,9’-bicarbazole, 9-(Dibenzo[b,d]thiophen-4-yl)-9H-3,9’-bicarbazole stands out due to its higher thermal stability and better charge transport properties . These features make it a more efficient host material for OLEDs, leading to improved device performance and longevity .
Similar Compounds
- 3-(Dibenzo[b,d]furan-4-yl)-9-(4,6-diphenyl-1,3,5-triazin-2-yl)-9H-carbazole
- 9-(Dibenzo[b,d]thiophen-2-yl)-3’,6,6’-triphenyl-9H-3,9’-bicarbazole
- 2,8-Di(9H-carbazol-9-yl)dibenzo[b,d]thiophene
These compounds share similar structural features but differ in their electronic properties and applications, highlighting the unique advantages of 9-(Dibenzo[b,d]thiophen-4-yl)-9H-3,9’-bicarbazole in optoelectronic devices.
Propriétés
Formule moléculaire |
C36H22N2S |
|---|---|
Poids moléculaire |
514.6 g/mol |
Nom IUPAC |
3-carbazol-9-yl-9-dibenzothiophen-4-ylcarbazole |
InChI |
InChI=1S/C36H22N2S/c1-5-15-30-24(10-1)25-11-2-6-16-31(25)37(30)23-20-21-33-29(22-23)26-12-3-7-17-32(26)38(33)34-18-9-14-28-27-13-4-8-19-35(27)39-36(28)34/h1-22H |
Clé InChI |
ITQPLOJUCOFMBV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC5=C(C=C4)N(C6=CC=CC=C65)C7=CC=CC8=C7SC9=CC=CC=C89 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7,7-Difluoro-5-thia-2-azaspiro[3.4]octane hcl](/img/structure/B13034183.png)

![2-Amino-8-methyl-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-4(1H)-one](/img/structure/B13034206.png)


![4,6-Difluoro-5-((4-methoxybenzyl)oxy)-1,3-dihydro-2H-benzo[D]imidazole-2-thione](/img/structure/B13034232.png)

![1-[4-(Tert-butyl)phenyl]prop-2-enylamine](/img/structure/B13034236.png)






